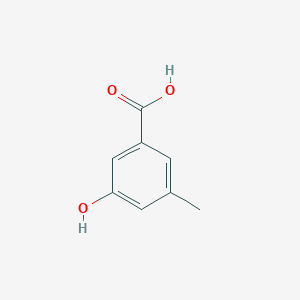

3-Hydroxy-5-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOUQXGRQXUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207219 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-81-9 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cresotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid (CAS 585-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9), also known as 3,5-cresotic acid. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This document consolidates its chemical and physical properties, detailed spectroscopic data, a proven synthesis protocol, and known applications, with a focus on its role in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Physicochemical Properties

This compound is a white to light brown solid organic compound.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference(s) |

| CAS Number | 585-81-9 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 202-208 °C | [3] |

| Boiling Point | 351 °C at 760 mmHg | [4] |

| Density | 1.304 g/cm³ | [4] |

| pKa (Predicted) | 4.15 ± 0.10 | [5] |

| Flash Point | 180.3 °C | [4] |

| Appearance | White to light brown solid | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [6] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The following table summarizes the key shifts observed in ¹H and ¹³C NMR spectra.

| Spectrum | Solvent | Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ¹H NMR | D₂O | 2.19 (s, 3H) | -CH₃ | [3] |

| 6.82 (s, 1H) | Ar-H | [3] | ||

| 7.07 (s, 1H) | Ar-H | [3] | ||

| 7.20 (s, 1H) | Ar-H | [3] | ||

| ¹³C NMR | D₂O | 20.20 | -CH₃ | [3] |

| 113.00 | Ar-C | [3] | ||

| 121.03 | Ar-C | [3] | ||

| 122.25 | Ar-C | [3] | ||

| 130.65 | Ar-C | [3] | ||

| 140.55 | Ar-C | [3] | ||

| 155.34 | Ar-C-OH | [3] | ||

| 170.26 | -COOH | [3] |

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3400-3200 | O-H Stretch | Phenol |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid/Phenol |

| 3000-2850 | C-H Stretch | Methyl Group |

Mass Spectrometry (MS)

Detailed mass spectrometry data for this specific compound is not widely published. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 152. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 135) and the carboxylic acid group (-COOH, m/z 107).[7][8] The presence of the methyl group may also lead to characteristic fragmentation pathways.

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reduction of 3-Methyl-5-nitrobenzoic acid, followed by diazotization and hydrolysis.

Experimental Protocol

Materials:

-

3-Methyl-5-nitrobenzoic acid

-

Ammonia (B1221849) solution

-

Ferrous sulfate (B86663)

-

Nitrous acid (prepared in situ from sodium nitrite (B80452) and a strong acid)

-

Hydrochloric acid

-

Water

-

Magnesium oxide (for an alternative synthesis route)[3]

Procedure:

-

Reduction of the Nitro Group: 3-Methyl-5-nitrobenzoic acid is reduced to 3-amino-5-methylbenzoic acid. This can be achieved using various reducing agents, with a common laboratory method being the use of a metal catalyst like iron or tin in an acidic medium, or alternatively with ferrous sulfate in an ammonia solution.[3]

-

Diazotization: The resulting 3-amino-5-methylbenzoic acid is then diazotized by reacting it with nitrous acid at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ by the slow addition of an aqueous solution of sodium nitrite to a solution of the amino acid in a strong acid like hydrochloric acid.

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating the solution. This step replaces the diazonium group with a hydroxyl group, yielding this compound.

-

Precipitation and Filtration: The reaction mixture is cooled, and the product precipitates out of the solution. The precipitate is collected by filtration and washed with cold water to remove any remaining acid and salts.[3]

-

Purification: The crude product is purified by recrystallization from hot water.[3] The purified this compound is then dried, typically under vacuum, to yield a light brown solid.[3]

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

Thrombin Inhibitors

One of the most significant applications of this compound (3,5-cresotic acid) is as a reactant in the preparation of trisubstituted benzenes which act as thrombin inhibitors.[3] These inhibitors are developed for the treatment of coagulation disorders. The structural motif provided by this starting material is often a key component of the final active pharmaceutical ingredient. For example, derivatives of this compound are explored in the synthesis of direct thrombin inhibitors like dabigatran (B194492).[9]

Enzyme Inhibition and Biological Activity

While research on this compound itself is somewhat limited, the broader class of hydroxybenzoic acid derivatives has been extensively studied for various biological activities. These activities include:

-

Antimicrobial and Antioxidant Properties: Many phenolic compounds, including hydroxybenzoic acids, exhibit antimicrobial and antioxidant effects.[10]

-

Enzyme Inhibition: Derivatives of hydroxybenzoic acids have been investigated as inhibitors of various enzymes, such as acetylcholinesterase and tyrosinase, which are targets for neurodegenerative diseases and hyperpigmentation disorders, respectively.[8][11]

Logical Relationship of Applications

Caption: Applications of this compound.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 4. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Hydroxy-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Hydroxy-5-methylbenzoic acid (CAS No: 585-81-9), a valuable molecule in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 | s | 1H | Ar-H |

| 7.07 | s | 1H | Ar-H |

| 6.82 | s | 1H | Ar-H |

| 2.19 | s | 3H | -CH₃ |

Solvent: D₂O[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 170.26 | C =O (Carboxylic Acid) |

| 155.34 | C -OH (Phenolic) |

| 140.55 | Ar-C |

| 130.65 | Ar-C |

| 122.25 | Ar-C H |

| 121.03 | Ar-C H |

| 113.00 | Ar-C H |

| 20.20 | -C H₃ |

Solvent: D₂O[1]

Infrared (IR) Spectroscopy

Experimental IR data for this compound was not available in the searched resources. However, based on its functional groups, the following characteristic absorption bands are expected:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid/Phenol |

Mass Spectrometry (MS)

Experimentally determined mass spectra for this compound were not found in the searched resources. The following table presents predicted mass-to-charge ratios (m/z) for various adducts, which can be valuable for mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.05463 |

| [M+Na]⁺ | 175.03657 |

| [M-H]⁻ | 151.04007 |

| [M+NH₄]⁺ | 170.08117 |

| [M+K]⁺ | 191.01051 |

| [M+H-H₂O]⁺ | 135.04461 |

Data Source: PubChem CID 231756 (Predicted)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation. The following are generalized yet detailed protocols for the spectroscopic analysis of solid aromatic acids like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-20 mg of this compound. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio. A common solvent is DMSO-d₆ due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a higher field strength (e.g., 75 MHz or 125 MHz) is preferable to achieve better resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase correction and baseline correction are then performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid this compound into the mass spectrometer. For volatile solids, a direct insertion probe can be used, where the sample is heated to promote vaporization into the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative intensity of different ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, and its mass can be used to determine the molecular weight of the compound. Other peaks in the spectrum represent fragment ions formed from the breakdown of the molecular ion.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages involved in spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, is a valuable aromatic carboxylic acid intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research, development, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₈O₃[1] |

| Molecular Weight | 152.15 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 210 °C |

| Boiling Point | Estimated at 234.6 °C[2] |

| pKa | Estimated at 4.15[2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological absorption. While specific quantitative data for this compound is limited in publicly available literature, its solubility behavior can be inferred from structurally similar compounds, such as benzoic acid and m-hydroxybenzoic acid. Generally, its solubility is influenced by the solvent polarity, temperature, and the pH of aqueous solutions.

Solubility in Various Solvents

The following table summarizes the expected solubility of this compound in common laboratory solvents based on data from analogous compounds.

| Solvent | Expected Solubility | Rationale and Supporting Data for Analogous Compounds |

| Water | Sparingly soluble | Benzoic acid has a solubility of 3.4 g/L at 25 °C, which increases with temperature. The presence of a hydroxyl group in 3-hydroxybenzoic acid enhances water solubility compared to benzoic acid.[3] |

| Methanol (B129727) | Soluble | Aromatic carboxylic acids generally exhibit good solubility in polar protic solvents like methanol due to hydrogen bonding. |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. The solubility of benzoic acid in ethanol is significantly higher than in water.[3] |

| Acetone (B3395972) | Soluble | As a polar aprotic solvent, acetone is expected to be an effective solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Toluene (B28343) | Slightly Soluble | Being a nonpolar solvent, toluene is expected to have limited capacity to dissolve the polar this compound. |

Effect of Temperature on Aqueous Solubility

The aqueous solubility of this compound is expected to increase with temperature. This is a common characteristic of carboxylic acids, as the dissolution process is often endothermic. For instance, the solubility of benzoic acid in water increases significantly with a rise in temperature.[3][4][5]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is through the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent (e.g., water, ethanol)

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to sediment the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification by HPLC:

-

Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solution.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and incorporation into formulations. Stability testing, particularly through forced degradation studies, helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to predict the degradation pathways. The following table outlines the typical stress conditions employed.

| Stress Condition | Typical Experimental Parameters | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C, for several hours to days.[6] | Generally stable, as the carboxylic acid and phenol (B47542) functional groups are relatively resistant to acid hydrolysis. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C, for several hours to days.[6] | Potential for salt formation. The aromatic ring may be susceptible to degradation under harsh basic conditions and elevated temperatures. |

| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated, for several hours to days.[6] | The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products. |

| Thermal Degradation | Solid-state or solution at elevated temperatures (e.g., 60-100 °C) for an extended period. | Decarboxylation at very high temperatures is a potential degradation pathway for benzoic acid derivatives.[7] |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Phenolic compounds can be susceptible to photodegradation.[8] |

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products generated during forced degradation studies.

Typical HPLC Parameters:

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[9] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min[9] |

| Injection Volume | 10-20 µL[9] |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (e.g., around 235 nm).[10] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C).[10] |

Validation Parameters (as per ICH guidelines):

-

Specificity (demonstrated through forced degradation studies)

-

Linearity

-

Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Potential Metabolic Pathway

In biological systems, aromatic compounds like this compound can be metabolized by microorganisms through various enzymatic reactions. A plausible degradation pathway involves initial activation of the carboxylic acid group, followed by hydroxylation and subsequent ring cleavage.

Caption: A putative bacterial metabolic pathway for this compound.

Experimental Workflows and Logical Relationships

Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for assessing solubility and stability.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, offering valuable insights for researchers and professionals in the pharmaceutical and chemical industries. The provided data, though in part based on analogous compounds, serves as a strong foundation for experimental design. The detailed protocols for solubility determination and the development of a stability-indicating HPLC method offer practical guidance for laboratory work. The visualization of a potential metabolic pathway and the experimental workflow further aid in the conceptual understanding of the compound's behavior. A thorough in-house experimental evaluation based on the methodologies outlined herein is recommended to establish definitive solubility and stability profiles for specific applications.

References

- 1. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID CAS#: 585-81-9 [m.chemicalbook.com]

- 3. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijrpp.com [ijrpp.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Ubiquitous Presence of Hydroxybenzoic Acids in Nature: A Technical Guide

Abstract

Hydroxybenzoic acids (HBAs) are a significant class of phenolic compounds ubiquitously distributed throughout the plant and microbial kingdoms. As secondary metabolites, they are not essential for primary growth and development but play crucial roles in a vast array of physiological and ecological processes. These compounds are integral to plant defense mechanisms, act as signaling molecules, and contribute to the antioxidant capacity of various natural sources. For researchers, particularly in the fields of pharmacology and drug development, a comprehensive understanding of the natural occurrence, biosynthesis, and biological activities of HBAs is paramount. Their inherent antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties make them attractive candidates for therapeutic agent development. This technical guide provides an in-depth overview of the natural occurrence of key hydroxybenzoic acids, details common experimental protocols for their analysis, and visualizes their biosynthetic and signaling pathways.

Introduction to Hydroxybenzoic Acids

Hydroxybenzoic acids are derivatives of benzoic acid, characterized by a benzene (B151609) ring substituted with at least one hydroxyl group and a carboxyl group. They are a major subclass of phenolic acids and are found in nature in both free and conjugated forms, such as esters and glycosides.[1][2] The number and position of the hydroxyl groups on the aromatic ring significantly influence their chemical properties and biological activities. This guide will focus on the most commonly occurring and extensively studied hydroxybenzoic acids, including salicylic (B10762653) acid, p-hydroxybenzoic acid, protocatechuic acid, gallic acid, vanillic acid, and syringic acid.

Natural Occurrence and Biosynthesis

The primary route for the biosynthesis of hydroxybenzoic acids in higher plants and many microorganisms is the shikimate pathway.[1] This metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Chorismate, a key intermediate in this pathway, serves as a branch point for the synthesis of various hydroxybenzoic acids. For instance, p-hydroxybenzoic acid can be formed directly from chorismate via the action of chorismate pyruvate-lyase.[3] Gallic acid is also believed to be derived from an intermediate of the shikimate pathway, likely 3-dehydroshikimate.[4] Ortho-hydroxybenzoic acid (salicylic acid) can be synthesized from phenylalanine and cinnamic acid.[5]

Biosynthesis of p-Hydroxybenzoic Acid and Gallic Acid

The following diagram illustrates the key steps in the biosynthesis of p-hydroxybenzoic acid and gallic acid from the central shikimate pathway intermediate, chorismate.

Caption: Key biosynthetic routes to p-hydroxybenzoic acid and gallic acid from shikimate pathway intermediates.

Quantitative Occurrence of Hydroxybenzoic Acids in Natural Sources

The concentration of hydroxybenzoic acids varies significantly among different natural sources, influenced by factors such as species, cultivar, growing conditions, and maturity at harvest. The following tables summarize the quantitative data for several key hydroxybenzoic acids found in a range of plants, fruits, and other natural products.

Table 1: Concentration of Gallic Acid and Protocatechuic Acid in Various Natural Sources.

| Natural Source | Gallic Acid (mg/100g FW) | Protocatechuic Acid (mg/100g FW) | Reference(s) |

| Blackberries | - | Present | [6] |

| Blueberries | Present | Present | [6] |

| Chicory | - | Present | [6] |

| Cinnamon Bark | - | Present | [6] |

| Gooseberry | - | Present | [6] |

| Grapes | Present | - | [6] |

| Mangoes | Present | - | [6] |

| Raspberries | - | Present | [6] |

| Star Anise | - | Present | [6] |

| Strawberries | Present | - | [6] |

| Tea | Present | - | [6] |

| Walnuts | Present | - | [6] |

| Phyllanthus emblica (Amla) | 1790 - 2180 | - | [7] |

| Terminalia bellerica | 790 - 1010 | - | [7] |

| Terminalia chebula | 280 - 800 | - | [7] |

| Evening Primrose (extract) | 100 - 1500 (free) | - | [8] |

| Bearberry Leaf (tannin fraction) | 500 - 30900 (liberated) | - | [8] |

| Green Tea (extract) | 5500 - 15500 (liberated) | - | [8] |

Table 2: Concentration of p-Hydroxybenzoic Acid, Vanillic Acid, and Syringic Acid in Various Natural Sources.

| Natural Source | p-Hydroxybenzoic Acid (mg/100g FW) | Vanillic Acid (mg/100g FW) | Syringic Acid (mg/100g FW) | Reference(s) |

| Açaí Oil | - | 161.6 | - | [9] |

| Angelica sinensis (root) | - | High concentration | - | [9] |

| Olives | - | Present | Present | [10][11] |

| Dates | - | - | Present | [10][11] |

| Grapes | - | Present | Present | [10][11] |

| Pumpkin | - | - | Present | [10][11] |

| Red Wine | - | Present | Present | [10][11] |

| Vinegar | - | Present | - | [9] |

| Whole Grains | - | Present | - | [6] |

| Berries | - | Present | - | [6] |

| Citrus Fruits | - | Present | - | [6] |

| Herbs (Rosemary, Oregano) | - | Present | - | [6] |

| Seaweed Biostimulant (µg/L) | 1748 | - | Present | [6] |

Table 3: Occurrence of Dihydroxybenzoic Acids in Various Natural Sources.

| Hydroxybenzoic Acid | Natural Source | Reference(s) |

| 2,4-Dihydroxybenzoic acid (β-Resorcylic acid) | American Cranberries, Olives, Coffee, Fruits | [12] |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | Citrus Fruits, Grapes, Jerusalem Artichokes, Olives, Peanuts | [13][14] |

| Jatropha cinerea leaves (mg/kg) | 63.45 | - |

| Jatropha cordata leaves (mg/kg) | 86.46 | - |

| Vitis vinifera seeds (mg/kg) | 2.338 | - |

| Melissa officinalis (mg/kg) | 2.1 | - |

| Salvia officinalis (mg/kg) | 2.4 | - |

Experimental Protocols for the Analysis of Hydroxybenzoic Acids

The accurate quantification of hydroxybenzoic acids from complex natural matrices requires robust and validated analytical methodologies. A typical workflow involves sample preparation, extraction, purification, and chromatographic analysis.

Sample Preparation and Extraction

The initial step involves the preparation of the plant or microbial material, which often includes drying (freeze-drying is preferred to minimize degradation of phenolic compounds), grinding to a fine powder to increase the surface area for extraction, and removal of lipids with a non-polar solvent like hexane.[15]

General Extraction Protocol:

-

Solvent Selection: A mixture of an organic solvent and water is typically used for extraction. Common solvents include methanol (B129727), ethanol, and acetone, often in concentrations of 50-80% in water.[15] The choice of solvent depends on the polarity of the target hydroxybenzoic acids.

-

Extraction Technique:

-

Maceration: The powdered sample is soaked in the extraction solvent for a specified period (e.g., 24 hours) with occasional agitation.

-

Soxhlet Extraction: This method provides a more exhaustive extraction but uses heat, which may degrade thermolabile compounds.

-

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance extraction efficiency and reduce extraction time.

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and sample, leading to a rapid and efficient extraction.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Purification by Solid-Phase Extraction (SPE)

Crude extracts often contain interfering compounds such as sugars, pigments, and other non-phenolic substances. Solid-phase extraction is a common technique for the cleanup and concentration of hydroxybenzoic acids.

Generalized SPE Protocol:

-

Column Conditioning: The SPE cartridge (e.g., C18 for reversed-phase) is conditioned by passing a strong organic solvent (e.g., methanol) followed by deionized water. This activates the stationary phase.

-

Sample Loading: The crude extract, dissolved in a suitable solvent, is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities while retaining the hydroxybenzoic acids.

-

Elution: The retained hydroxybenzoic acids are then eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: The eluate is dried down (e.g., under a stream of nitrogen) and the residue is reconstituted in a specific volume of the mobile phase for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is the most widely used technique for the separation and quantification of hydroxybenzoic acids.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18 or a specialized organic acid column, is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often acidified with formic or acetic acid to suppress ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Detection is usually performed at a specific wavelength based on the UV absorbance maxima of the target hydroxybenzoic acids (e.g., around 280 nm).

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve constructed using pure standards.

High-Sensitivity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the analysis of trace amounts of hydroxybenzoic acids or for unambiguous identification, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity.

Representative LC-MS/MS Method Parameters:

-

Chromatography: Similar to HPLC, but often using smaller particle size columns for better resolution.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic acids.

-

Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the target analyte and then monitoring a specific product ion after fragmentation, which provides high selectivity. For example, a common MRM transition for monohydroxybenzoic acids is m/z 137 → 93.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction and analysis of hydroxybenzoic acids from a plant sample.

References

- 1. scite.ai [scite.ai]

- 2. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The food additive vanillic acid controls transgene expression in mammalian cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vuir.vu.edu.au [vuir.vu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vanillic acid - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Showing Compound 2,4-Dihydroxybenzoic acid (FDB000842) - FooDB [foodb.ca]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid and Its Synonyms

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzoic acid, also known by its synonym 3,5-Cresotic acid, tailored for researchers, scientists, and professionals in drug development. This document covers the compound's nomenclature, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured and accessible format.

Nomenclature and Synonyms

This compound is an organic compound with a variety of synonyms used across chemical literature and commercial suppliers. A comprehensive list of these names is provided below.

| Synonym | Reference |

| 3,5-Cresotic acid | [1] |

| Benzoic acid, 3-hydroxy-5-methyl- | [1] |

| 5-Hydroxy-m-toluic acid | [1] |

| aids-018040 | [1] |

| nsc 28456 | [1] |

Physicochemical Properties

The key chemical and physical properties of this compound (CAS No: 585-81-9) are summarized in the table below, providing essential data for laboratory and research applications.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Appearance | White to light yellow or brown solid/powder | [1][3] |

| Melting Point | 202-210 °C | [4][5] |

| Boiling Point | 351 °C at 760 mmHg | [1] |

| Density | 1.304 g/cm³ | [1] |

| Flash Point | 180.3 °C | [1] |

| pKa | 4.15 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature / Refrigerator | [3][4] |

Synthesis Protocols

Several methods for the synthesis of this compound have been documented. Below are detailed protocols for two distinct synthetic routes.

A general procedure for the synthesis of this compound involves the use of an oxo compound (CAS: 100118-65-8) and magnesium oxide.[5][6]

Experimental Protocol:

-

Add the oxo compound (57 g, 0.21 mol) to 450 mL of water.

-

To this mixture, add magnesium oxide (38.1 g, 0.945 mol). The reaction mixture will initially turn a dark reddish-orange and then gradually become light brown over approximately 15 minutes.[5][6]

-

Stir and heat the mixture for 30 minutes.

-

Remove the excess magnesium oxalate (B1200264) and magnesium oxide by filtration.

-

Wash the residue with warm water.

-

Combine the filtrates and concentrate them by distillation under a vacuum to a volume of about 30 mL.[5][6]

-

Slowly add the concentrate to a 50 mL mixture of concentrated hydrochloric acid and water (1:1, v/v) to produce a precipitate.[5][6]

-

Filter the precipitate, wash it with cold water, and then dry it.

-

Purify the final product by recrystallization in water to obtain this compound as a light brown solid (yield: 13.43 g, 42%).[5][6]

Another synthetic approach begins with the bromination of 3,5-dimethylbenzoic acid.

Experimental Protocol:

-

Synthesis of 3-Bromo-5-methylbenzoic Acid:

-

Dissolve 3,5-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane).

-

Treat the solution with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Isolate the product by extraction and purify it by recrystallization.

-

-

Synthesis of this compound:

-

Subject the 3-Bromo-5-methylbenzoic acid to nucleophilic aromatic substitution using a hydroxide (B78521) source, such as sodium hydroxide in water, often in the presence of a copper catalyst.

-

Heat the reaction to drive it to completion.

-

Acidify the reaction mixture to precipitate the desired this compound.

-

Collect the product by filtration and purify by recrystallization.

-

Biological Activity and Applications

While extensive quantitative data on the biological activity of this compound is limited in publicly available literature, its derivatives and related hydroxybenzoic acids have been noted for various biological properties. The literature indicates antimicrobial, antioxidant, anti-inflammatory, and nematicidal activities among this class of compounds.[7]

3,5-Cresotic acid is utilized as a reactant in the preparation of trisubstituted benzenes that act as thrombin inhibitors, which are of interest for the treatment of coagulation disorders. Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for preventing thrombosis.

Given its role as a precursor, a generalized experimental protocol for screening thrombin inhibitors is relevant for researchers working with this compound derivatives. A common method is a fluorometric assay.

Experimental Protocol: Fluorometric Thrombin Inhibitor Screening:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., a derivative of this compound) in a suitable solvent like DMSO.

-

Prepare a solution of human α-thrombin in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.4, with 150 mM NaCl and 0.1% PEG 6000).

-

Prepare a solution of a fluorogenic thrombin substrate (e.g., Boc-VPR-AMC) in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known thrombin inhibitor) and a negative control (solvent only).

-

Add the thrombin solution to all wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the thrombin substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

References

- 1. This compound | CAS 585-81-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 585-81-9 [sigmaaldrich.com]

- 4. 3-HYDROXY-5-METHYL-BENZOIC ACID CAS#: 585-81-9 [m.chemicalbook.com]

- 5. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 6. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 3-Hydroxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3-Hydroxy-5-methylbenzoic acid (CAS No. 585-81-9), a compound used in various chemical synthesis and research applications. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| CAS Number | 585-81-9 | [1][2][3] |

| Appearance | White to yellow to yellow-brown solid/powder | |

| Melting Point | 207 °C | [2] |

| Boiling Point | 351 °C | [2] |

| Flash Point | 180.3 °C | [2] |

| Synonyms | 3,5-Cresotic acid, 5-Hydroxy-m-toluic acid | [3][4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system, and it is considered harmful if ingested.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

Source:[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risk of exposure.

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some sources recommend refrigeration for storage.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 3: Exposure Controls and Personal Protective Equipment

| Control | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be readily available. |

| Eye/Face Protection | Use chemical safety goggles or a face shield. |

| Skin Protection | Wear suitable protective clothing and chemical-resistant gloves. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator. |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols for Hazard Assessment

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (approximately 0.1 mL for liquids or 100 mg for solids) is applied to the conjunctival sac of one eye of the animal.[5]

-

The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

-

Observation:

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[1]

-

Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

-

Classification: The severity and reversibility of the observed ocular lesions determine the classification of the substance as non-irritating, irritating, or corrosive.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Test System: Healthy, young adult albino rabbits with clipped fur are used.

-

Procedure:

-

A small amount of the test substance (approximately 0.5 g) is applied to a small patch of skin (about 6 cm²).

-

The treated area is covered with a gauze patch and tape.

-

The exposure duration is typically 4 hours.

-

-

Observation:

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Classification: The substance is classified based on the mean scores for erythema and edema.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)

This in vitro method is an alternative to animal testing for skin irritation.

-

Test System: A commercially available, three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue.

-

The exposure time is typically increased from 15 to 60 minutes to enhance sensitivity.[6]

-

-

Endpoint Measurement:

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is measured using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.

-

-

Classification: The substance is classified as an irritant or non-irritant based on the measured reduction in tissue viability.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety-related workflows.

Caption: Workflow for handling a solid chemical spill.

Caption: First aid response to accidental exposure.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the most current SDS for this compound from your supplier before use and adhere to all institutional and regulatory safety guidelines.

References

Physical properties like melting and boiling point of 3-Hydroxy-5-methylbenzoic acid

A Technical Guide to the Physical Properties of 3-Hydroxy-5-methylbenzoic Acid

This technical guide provides an in-depth overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound, also known as 3,5-cresotic acid, is a white to light brown solid.[1][2] It is a derivative of benzoic acid and is used as a reactant in the synthesis of various chemical compounds, including thrombin inhibitors for treating coagulation disorders.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 202-203 °C | [1][2] |

| (literature value: 207-208 °C) | [1][2] | |

| Boiling Point | 351 °C at 760 mmHg | [3] |

| Molecular Weight | 152.15 g/mol | [4] |

| Density | 1.304 g/cm³ | [3] |

| Flash Point | 180.3 °C | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for determining the melting point.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus).[6]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.

Protocol:

-

Sample Preparation: A small volume (a few mL) of the substance is placed in a test tube or a small flask, along with a boiling chip to ensure smooth boiling.

-

Apparatus Setup: A thermometer is positioned in the test tube so that the top of the bulb is level with the side arm of the distillation apparatus, ensuring it measures the temperature of the vapor as it passes into the condenser. The test tube is placed in a heating bath.

-

Heating: The heating bath is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

References

- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CAS 585-81-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Review of Polyhydroxybenzoic Acids: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on polyhydroxybenzoic acids (PHBAs), a diverse class of phenolic compounds with significant therapeutic potential. This document summarizes their biological activities, delves into their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for their study. All quantitative data has been consolidated into structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Introduction to Polyhydroxybenzoic Acids

Polyhydroxybenzoic acids are a subgroup of phenolic acids characterized by a benzoic acid core with two or more hydroxyl groups.[1][2][3] Prominent examples include protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid).[1][2][3] These compounds are widely distributed in the plant kingdom, found in fruits, vegetables, nuts, and seeds, and are significant components of the human diet.[1][2][3] The number and position of the hydroxyl groups on the aromatic ring are critical determinants of their biological activity.[4][5]

Biological Activities and Therapeutic Potential

Polyhydroxybenzoic acids exhibit a broad spectrum of pharmacological effects, making them attractive candidates for drug development. Their therapeutic potential stems from their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Antioxidant Activity

The potent antioxidant activity of PHBAs is a cornerstone of their therapeutic effects. They can directly scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS).[4][5] The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, and the oxygen radical absorbance capacity (ORAC) assay.

Table 1: Quantitative Antioxidant Activity of Selected Polyhydroxybenzoic Acids

| Compound | Assay | IC50 / EC50 / Value | Units | Reference(s) |

| Gallic Acid | DPPH | 2.37 | µg/mL | [6] |

| Gallic Acid | TEAC | 1.06 - 1.19 | mmol TE/g | [7][8][9] |

| Gallic Acid | ORAC | 8.53 | µmol TE/µmol | [10][11] |

| Protocatechuic Acid | DPPH | 8.2 | µg/mL | [6] |

| 2,3-Dihydroxybenzoic Acid | FRAP | Strongest antioxidant in the tested set | - | [4] |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH | - | - | [6] |

| 3,5-Dihydroxybenzoic Acid | DPPH | Low sensitivity | - | [5] |

Anti-inflammatory Effects

PHBAs have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[12][13][14] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.[12][13][14]

Anticancer Properties

A growing body of evidence supports the anticancer potential of PHBAs.[15][16][17] They can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[15][16][17] The cytotoxic effects of PHBAs on various cancer cell lines are often evaluated using the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Selected Polyhydroxybenzoic Acids

| Compound | Cell Line | IC50 | Units | Reference(s) |

| Gallic Acid | A549 (Lung) | 50 | µg/mL | [18] |

| Gallic Acid | HeLa (Cervical) | 46.5 | µg/mL | [18] |

| Gallic Acid | MCF-7 (Breast) | 55.20 | µM | [10] |

| Protocatechuic Acid | CaCo-2 (Colon) | >250 | µM | [15] |

| Protocatechuic Acid | AGS (Gastric) | Induces apoptosis | - | [19] |

| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | K562 (Leukemia) | 5, 10 (significant viability change) | mM | [20] |

| 4-Hydroxybenzoic Acid | K562/Dox (Doxorubicin-resistant Leukemia) | 10 (significant viability change) | mM | [20] |

Enzyme Inhibition

Certain polyhydroxybenzoic acids have been shown to inhibit the activity of various enzymes involved in disease processes. This inhibitory action contributes to their therapeutic effects.

Table 3: Enzyme Inhibition by Selected Polyhydroxybenzoic Acids

| Compound | Enzyme | Inhibition Type | Ki / IC50 | Units | Reference(s) |

| p-Hydroxybenzoic Acid | Urease | Competitive | - | - | [21] |

| 2,6-Dihydroxybenzoic Acid | Tyrosinase | Competitive | 95 | µM (Ki) | [22] |

| 2,6-Dihydroxybenzoic Acid | Aldose Reductase | - | 275 | µM (IC50) | [22] |

| Protocatechuic Acid | Phospholipase A2 (PLA2) | - | 5.15 | mg/mL (IC50) | [17] |

| Gentisic Acid (2,5-dihydroxybenzoic acid) | Phospholipase A2 (PLA2) | - | 34.88 | µg/mL (IC50) | [17] |

| Gallic Acid | p300/CBP HAT | Uncompetitive | - | - | [2] |

Pharmacokinetics of Key Polyhydroxybenzoic Acids

Understanding the absorption, distribution, metabolism, and excretion (ADME) of PHBAs is crucial for their development as therapeutic agents. Pharmacokinetic studies have been conducted on several key PHBAs, primarily in animal models and humans.

Table 4: Pharmacokinetic Parameters of Gallic Acid and Protocatechuic Acid

| Compound | Species | Dose | Cmax | Tmax | t1/2 | AUC | Reference(s) |

| Gallic Acid | Human | 0.3 mmol | 1.83 ± 0.16 | 1.06 ± 0.06 h | 1.19 ± 0.07 h | - | |

| Gallic Acid | Rat | 23.94 mg/kg | 707.58 | 0.5 h | - | 5711.06 ng·h/mL | [23] |

| Protocatechuic Acid | Mouse | 50 mg/kg (oral) | 73.6 | 5 min | 2.9 min (absorption), 16 min (terminal) | 1456 µM·min | [24] |

| Protocatechuic Acid | Human | - | - | - | - | - | [25] |

Key Signaling Pathways Modulated by Polyhydroxybenzoic Acids

The therapeutic effects of polyhydroxybenzoic acids are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these molecular mechanisms is essential for targeted drug development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Gallic acid has been shown to inhibit this pathway by preventing the acetylation of the p65 subunit of NF-κB, which is crucial for its activation and translocation to the nucleus.[2][12] This leads to a downstream reduction in the expression of pro-inflammatory genes.

References

- 1. researchhub.com [researchhub.com]

- 2. Gallic acid suppresses lipopolysaccharide-induced nuclear factor-kappaB signaling by preventing RelA acetylation in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [ouci.dntb.gov.ua]

- 9. LC-QTOF-MS Analysis and Activity Profiles of Popular Antioxidant Dietary Supplements in Terms of Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effects of protocatechuic acid on acute lung injury induced by lipopolysaccharide in mice via p38MAPK and NF-κB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. abcam.cn [abcam.cn]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Hydroxy-5-methylbenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound. The protocols are based on established synthetic routes, offering researchers reliable methods for obtaining this key intermediate. Data is presented in a clear, tabular format for easy comparison, and reaction pathways are visualized to aid in understanding the underlying chemical transformations.

Introduction

This compound, also known as 3,5-cresotic acid, is an aromatic carboxylic acid. Its structure, featuring both a hydroxyl and a carboxyl group on a toluene (B28343) backbone, makes it a versatile precursor for the synthesis of more complex molecules. It is utilized in the preparation of various biologically active compounds, including thrombin inhibitors for the treatment of coagulation disorders.[1] This document outlines two primary methods for the synthesis of this compound.

Synthesis Protocols

Two distinct synthetic pathways for the preparation of this compound are detailed below. The first is a documented procedure starting from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, and the second is a proposed method based on the Kolbe-Schmitt reaction of 3,5-dimethylphenol (B42653).

Protocol 1: Synthesis from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-

This protocol is adapted from a known procedure and involves the reaction of an oxo compound with magnesium oxide followed by an acidic workup.[1][2][3]

Experimental Protocol:

-

Reaction Setup: To a suitable reaction vessel, add 57 g (0.21 mol) of the oxo compound (2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, CAS: 100118-65-8) and 450 mL of water.

-

Addition of Reagent: To the stirred suspension, add 38.1 g (0.945 mol) of magnesium oxide. The reaction mixture will immediately turn a dark reddish-orange color, which will gradually fade to a light brown over approximately 15 minutes.

-

Heating: Heat the reaction mixture with continuous stirring for 30 minutes.

-

Filtration: After heating, filter the hot mixture to remove the excess magnesium oxalate (B1200264) and magnesium oxide.

-

Washing: Wash the residue with warm water and combine the filtrates.

-

Concentration: Concentrate the combined filtrates by distillation under reduced pressure to a volume of about 30 mL.

-

Precipitation: Slowly add the concentrated solution to a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water (1:1, v/v). A precipitate will form.

-

Isolation: Filter the precipitate, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from water to afford this compound as a light brown solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C- | [1][2][3] |

| Starting Material Amount | 57 g (0.21 mol) | [1][2][3] |

| Magnesium Oxide Amount | 38.1 g (0.945 mol) | [1][2][3] |

| Water Volume | 450 mL | [1][2][3] |

| Reaction Time | 30 minutes | [1][2][3] |

| Product Yield | 13.43 g (42%) | [1][2][3] |

| Melting Point | 202-203 °C | [1][2][3] |

| ¹H NMR (D₂O) | δ: 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H) | [1][2][3] |

| ¹³C NMR (D₂O) | δ: 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26 | [1][2][3] |

Reaction Pathway:

Synthesis of this compound from an oxo compound.

Protocol 2: Proposed Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols to produce hydroxybenzoic acids.[4][5][6][7] This proposed protocol adapts the general principles of the Kolbe-Schmitt reaction for the synthesis of this compound from 3,5-dimethylphenol.

Experimental Protocol:

-

Formation of Phenoxide: In a suitable pressure-resistant reaction vessel, dissolve 3,5-dimethylphenol in an equimolar amount of aqueous sodium hydroxide.

-

Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium 3,5-dimethylphenoxide. It is critical that the phenoxide is anhydrous for the reaction to proceed efficiently.

-

Carboxylation: Place the dry sodium 3,5-dimethylphenoxide in a high-pressure autoclave. Heat the autoclave to approximately 125-150°C and introduce carbon dioxide under a pressure of 100 atm.

-

Reaction Time: Maintain these conditions for several hours to ensure complete carboxylation.

-

Work-up: After cooling the reactor, dissolve the resulting sodium salt of this compound in water.

-

Acidification: Acidify the aqueous solution with a mineral acid, such as sulfuric acid or hydrochloric acid, to precipitate the this compound.

-

Purification: The crude product can be purified by recrystallization from hot water.

Anticipated Quantitative Data (Based on similar reactions):

| Parameter | Anticipated Value | Reference |

| Starting Material | 3,5-Dimethylphenol | [8][9] |

| Base | Sodium Hydroxide | [4][5] |

| Carboxylating Agent | Carbon Dioxide | [4][5] |

| Temperature | 125-150 °C | [4][5] |

| Pressure | ~100 atm | [4][5] |

| Product Yield | Moderate to High | [10] |

| Melting Point | ~210 °C | [1] |

Reaction Pathway:

Kolbe-Schmitt synthesis of this compound.

General Experimental Workflow

The overall process for the synthesis and purification of this compound can be summarized in the following workflow.

General workflow for synthesis and purification.

Conclusion

The protocols provided herein offer robust methods for the synthesis of this compound, a key intermediate for various applications in research and development. The choice of protocol may depend on the availability of starting materials and the desired scale of the synthesis. For a well-documented procedure with characterized product data, Protocol 1 is recommended. For a more classical approach utilizing readily available starting materials, the proposed Kolbe-Schmitt reaction in Protocol 2 presents a viable alternative. Researchers should always adhere to standard laboratory safety practices when performing these chemical syntheses.

References

- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID CAS#: 585-81-9 [m.chemicalbook.com]

- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 4. Kolbe-Schmitt_reaction [chemeurope.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. aakash.ac.in [aakash.ac.in]

- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 8. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenol, 3,5-dimethyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

Applications of 3-Hydroxy-5-methylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, is a versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a methyl-substituted aromatic ring, allows for a variety of chemical transformations. This makes it a valuable precursor in the synthesis of a range of molecules, from pharmaceutical intermediates to complex organic structures. The strategic positioning of the functional groups enables regioselective reactions, providing a scaffold for the construction of diverse molecular architectures.

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, offering insights into its utility in modern organic synthesis and drug discovery.